

In-Depth Technical Guide: ^{13}C NMR Analysis of 4-Bromo-2-fluorophenol

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Compound of Interest

Compound Name: 4-Bromo-2-fluorophenol

Cat. No.: B1271925

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^{13}C Nuclear Magnetic Resonance (NMR) analysis of **4-Bromo-2-fluorophenol**. It is designed to serve as a practical resource for researchers and professionals involved in the characterization of halogenated phenolic compounds, which are pivotal intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document outlines predicted spectral data, detailed experimental protocols, and a logical framework for spectral interpretation.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum of **4-Bromo-2-fluorophenol** is predicted to exhibit six distinct signals corresponding to the six carbon atoms in the aromatic ring. The chemical shifts are influenced by the electronic effects of the hydroxyl (-OH), fluorine (-F), and bromine (-Br) substituents. The table below summarizes the predicted chemical shifts. It is important to note that these are estimated values based on established substituent effects on aromatic rings, and actual experimental values may vary slightly depending on the solvent and acquisition parameters.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Multiplicity (Proton Coupled)
C1 (-OH)	150-155	Singlet
C2 (-F)	152-157 (d, $^1J_{CF} \approx 240$ -250 Hz)	Doublet
C3	115-120	Doublet
C4 (-Br)	110-115	Singlet
C5	125-130	Doublet
C6	118-123	Doublet

Structural Assignment and Interpretation

The assignment of the ^{13}C NMR signals is based on the well-understood influence of substituents on the electronic environment of the carbon atoms in a benzene ring. The following diagram illustrates the logical relationship between the substituents and the predicted chemical shifts.



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Figure 1: Logical workflow for the interpretation of the ^{13}C NMR spectrum of **4-Bromo-2-fluorophenol**.

Experimental Protocols

The following section details the methodologies for sample preparation and ^{13}C NMR data acquisition for **4-Bromo-2-fluorophenol**.

Sample Preparation

A standardized protocol for the preparation of a **4-Bromo-2-fluorophenol** sample for ^{13}C NMR analysis is crucial for obtaining high-quality, reproducible spectra.

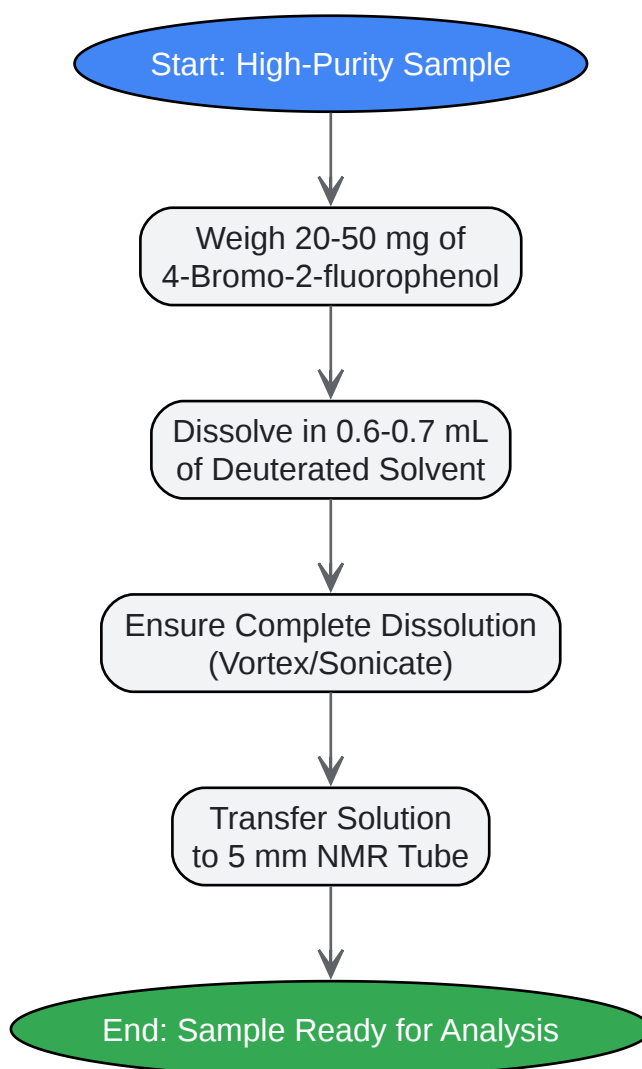
Materials:

- **4-Bromo-2-fluorophenol** (high purity)
- Deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Acetone- d_6)
- 5 mm NMR tubes
- Volumetric flask
- Pipettes
- Vortex mixer

Procedure:

- Accurately weigh approximately 20-50 mg of **4-Bromo-2-fluorophenol**.
- Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
- Ensure complete dissolution by gentle vortexing. If necessary, sonication can be used to aid dissolution.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

The following diagram outlines the workflow for sample preparation.



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